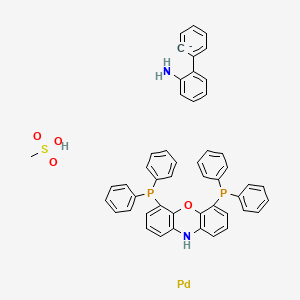
NiXantphos Palladacycle Gen. 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NiXantphos Palladacycle Gen. 3 is a palladium-based compound known for its application in catalysis, particularly in cross-coupling reactions. It is characterized by its light yellow to yellow-green powder form and is air-sensitive . The compound’s chemical formula is C49H40N2O4P2PdS, and it has a molecular weight of 921.29 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: NiXantphos Palladacycle Gen. 3 is synthesized through a series of reactions involving the coordination of NiXantphos ligand with palladium. The process typically involves the use of palladium acetate and the NiXantphos ligand under controlled conditions to form the palladacycle .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its catalytic applications .
Analyse Chemischer Reaktionen
Types of Reactions: NiXantphos Palladacycle Gen. 3 primarily undergoes cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Negishi cross-coupling . These reactions involve the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial in organic synthesis.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves aryl halides and boronic acids in the presence of a base such as potassium carbonate.
Buchwald-Hartwig Amination: Involves aryl halides and amines with a base like sodium tert-butoxide.
Negishi Cross-Coupling: Utilizes organozinc reagents and aryl halides under mild conditions
Major Products: The major products formed from these reactions include triarylmethanes, N-aryl amines, and various substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
NiXantphos Palladacycle Gen. 3 has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of NiXantphos Palladacycle Gen. 3 involves the coordination of the NiXantphos ligand with palladium, forming a stable complex that facilitates oxidative addition, transmetalation, and reductive elimination steps in cross-coupling reactions . The presence of the NiXantphos ligand enhances the reactivity and selectivity of the palladium catalyst, making it highly effective for these transformations .
Vergleich Mit ähnlichen Verbindungen
DPEPhos: Another bidentate phosphine ligand used in similar catalytic applications.
BINAP: A widely used ligand in asymmetric synthesis but differs in its application scope.
Uniqueness: NiXantphos Palladacycle Gen. 3 stands out due to its high activity and selectivity in cross-coupling reactions, particularly with unactivated aryl chlorides. Its ability to operate under mild conditions and its compatibility with a wide range of substrates make it a valuable tool in organic synthesis .
Eigenschaften
Molekularformel |
C49H41N2O4P2PdS- |
|---|---|
Molekulargewicht |
922.3 g/mol |
IUPAC-Name |
(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C36H27NOP2.C12H10N.CH4O3S.Pd/c1-5-15-27(16-6-1)39(28-17-7-2-8-18-28)33-25-13-23-31-35(33)38-36-32(37-31)24-14-26-34(36)40(29-19-9-3-10-20-29)30-21-11-4-12-22-30;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h1-26,37H;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
InChI-Schlüssel |
UWXQGGFJCNBWEV-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(N4)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Benz[f]indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-](/img/structure/B13385233.png)
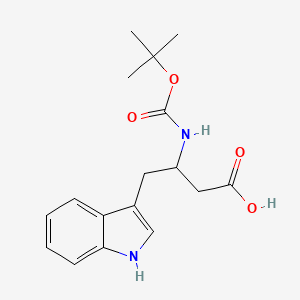
![N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13385257.png)
![7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid](/img/structure/B13385261.png)
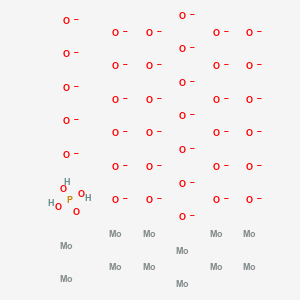
![(S)-1-[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(1-methyl-5-pyrazolyl)amino]-4-pyrimidyl]-2(1H)-pyridone](/img/structure/B13385270.png)
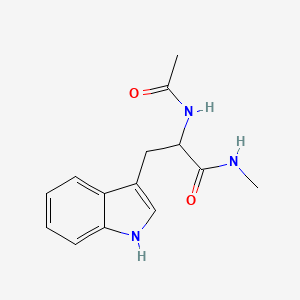
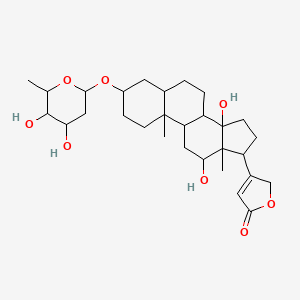
![17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13385307.png)
![tert-butyl N-[(E)-[amino-(3-fluoro-4-methylphenyl)methylidene]amino]carbamate](/img/structure/B13385312.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-(3-phenylpropyl)pyrrolidine-2-carboxylic acid](/img/structure/B13385313.png)
![[6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 2-methylbut-2-enoate](/img/structure/B13385320.png)
![Sodium;7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13385323.png)
![N-(3,3-dimethylbutan-2-yl)-3,3-dimethyl-2-[(1-methylimidazol-2-yl)methylamino]butanamide](/img/structure/B13385327.png)
